1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is a chemical compound belonging to the class of diazaspiro compounds, characterized by a unique spirocyclic structure that incorporates nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The molecular formula of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is C9H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various chemical methods, often involving the cyclization of appropriate precursors containing nitrogen. Research has been conducted to explore its synthesis and potential applications in scientific fields, particularly in drug development and organic synthesis.
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is classified as a spirocyclic compound due to its spiro structure, which consists of two or more rings that share a single atom. It falls under the category of nitrogen-containing heterocycles, making it relevant for studies in organic chemistry and pharmacology.
The synthesis of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone typically involves several key steps:
The reaction conditions for synthesizing 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone may include solvents such as dichloromethane or dimethylformamide and catalysts like trifluoroacetic acid to promote cyclization and improve yields.
The molecular structure of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone features:
The compound's molecular weight is approximately 168.24 g/mol, and it has specific stereochemical configurations due to the presence of chiral centers in the spiro structure.
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific biological targets:
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is typically characterized by:
The chemical properties include:
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone has several applications in scientific research:
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone derivatives serve as critical molecular scaffolds for developing imaging agents targeting α-synuclein (α-syn) aggregates in α-synucleinopathies. These disorders—including Parkinson’s disease (PD) and multiple system atrophy (MSA)—are characterized by distinct pathological aggregates: PD features intraneuronal Lewy bodies (LBs), while MSA exhibits glial cytoplasmic inclusions (GCIs) rich in filamentous α-syn [2]. The structural rigidity of the diazaspiro[4.4]nonane core enables precise spatial orientation of binding pharmacophores, allowing derivatives like compound 4i (4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide) to achieve high-affinity binding to α-syn fibrils (Ki = 6.1 nM) [2]. Crucially, 4i demonstrates higher binding specificity to MSA-derived α-syn aggregates compared to PD-derived aggregates, attributed to structural differences in fibril packing between these conditions [2]. This selectivity enables differential detection of MSA pathology, addressing a key diagnostic challenge in neurology.
Table 1: Binding Characteristics of Diazaspiro[4.4]nonane-Based Ligands to α-Synuclein Aggregates
| Compound | Target Pathology | Binding Affinity (Ki, nM) | Specificity vs. PD |
|---|---|---|---|
| 4i | MSA α-syn fibrils | 6.1 ± 0.9 | 3.2-fold higher |
| 4i | PD α-syn fibrils | 19.7 ± 2.4 | Reference |
| BF2846* | MSA α-syn fibrils | 22–30 | Not determined |
Control compound from literature [2]
A major hurdle in α-syn imaging is achieving selectivity over structurally homologous amyloid aggregates like β-amyloid (Aβ) and tau. Diazaspiro[4.4]nonane derivatives overcome this through strategic heterocyclic substitutions that disrupt off-target interactions. In vitro assays reveal that compound 4i exhibits 15-fold lower affinity for Aβ fibrils (Ki > 100 nM) compared to recombinant α-syn fibrils (Ki = 6.1 nM) [2]. Similarly, autoradiography studies using human postmortem tissues show that tritiated 4i ([3H]4i) binds robustly to α-syn aggregates in MSA samples, with only marginal binding to Aβ-rich Alzheimer’s disease (AD) tissues [2]. However, 4i retains moderate affinity for tau fibrils in progressive supranuclear palsy tissues, attributed to shared β-sheet motifs. This cross-reactivity necessitates further structural refinement but positions diazaspiro compounds as versatile tools for multi-aggregate imaging.
Table 2: Selectivity Profile of Diazaspiro[4.4]nonane Derivatives Against Pathological Aggregates
| Aggregate Type | Source Tissue | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. α-syn) |
|---|---|---|---|
| α-Syn (recombinant) | Recombinant fibrils | 6.1 ± 0.9 | 1.0 (Reference) |
| Aβ | AD brain homogenate | >100 | >16.4 |
| Tau | PSP brain sections | 24.3 ± 3.1 | 4.0 |
| α-Syn (MSA) | MSA brain sections | 8.5 ± 1.2 | 1.4 |
The pharmacokinetic properties of 1-(2,7-diazaspiro[4.4]nonan-2-yl)ethanone derivatives make them ideal candidates for positron emission tomography (PET) radiotracer development. Carbon-11-labeled 4i ([11C]4i) demonstrates favorable brain kinetics in nonhuman primates, with rapid initial uptake (peak SUV = 2.8 at 5 min post-injection) followed by complete washout within 60 minutes [2]. This kinetic profile minimizes nonspecific background signal—critical for detecting sparse α-syn aggregates in early disease stages. The tracer’s low molecular weight (∼380 Da) and balanced lipophilicity (LogD = 2.1) facilitate blood-brain barrier penetration without excessive nonspecific binding [2] [8]. Current optimization focuses on fluorinated analogs (e.g., 18F derivatives) to enhance imaging resolution and clinical utility. These advances address the unmet need for noninvasive α-syn quantification, potentially enabling diagnosis of PD and MSA before motor symptom onset.
Table 3: Ideal Properties of Diazaspiro[4.4]nonane-Based PET Tracers
| Parameter | Target Value | [11C]4i Performance | Hurdles in α-Syn Tracer Development |
|---|---|---|---|
| Binding affinity (Kd) | <20 nM | 6.1 nM | Low in vivo aggregate density |
| Lipophilicity (LogD) | 1–3 | 2.1 | Optimization of brain penetration |
| Brain uptake (SUV) | >2.0 | 2.8 | Nonspecific binding to lipids |
| Washout kinetics | >90% in 60 min | 100% in 60 min | Metabolite interference |
The development pipeline includes structure-activity relationship (SAR) studies to reduce tau cross-reactivity while maintaining α-syn affinity. Patent applications disclose analogs featuring fluorinated benzothiazole groups conjugated to the diazaspiro core, enhancing in vivo stability and binding specificity for α-syn polymorphs [8]. These innovations position diazaspiro[4.4]nonane derivatives as the most promising class of radiotracers for revolutionizing the early diagnosis and monitoring of α-synucleinopathies.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2